molecular formula C12H12Cl2N2O2 B5167934 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol

1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol

Cat. No.: B5167934
M. Wt: 287.14 g/mol
InChI Key: RVWIEMBBXBWFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol, also known as Propranolol, is a beta-blocker medication that is commonly used to treat various medical conditions such as hypertension, angina, and arrhythmia. Propranolol was first synthesized in the 1960s and has since become one of the most widely prescribed medications in the world. However, Propranolol is not only used for its medical benefits but has also been extensively studied for its scientific research applications.

Mechanism of Action

1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, this compound reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure. This compound also has a direct effect on the heart, reducing the force of its contractions and decreasing its oxygen demand.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. By blocking the beta-adrenergic receptors, this compound reduces the release of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure. This compound also reduces the force of the heart's contractions, decreasing its oxygen demand. Additionally, this compound has been shown to have anxiolytic and memory-blocking effects, making it a useful tool for studying the neural mechanisms underlying fear and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol in lab experiments is its well-established safety profile. This compound has been used clinically for over 50 years and is considered a safe and effective medication. Additionally, this compound is relatively inexpensive and readily available, making it a cost-effective tool for research. However, one of the limitations of using this compound in lab experiments is its non-specificity. This compound blocks all beta-adrenergic receptors, making it difficult to determine the specific effects of blocking a particular receptor subtype.

Future Directions

There are several future directions for research involving 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol. One area of research is the use of this compound in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to have anxiolytic and memory-blocking effects, making it a potential treatment for PTSD. Additionally, this compound has been studied as a potential treatment for other psychiatric disorders such as anxiety and depression. Another area of research is the development of more specific beta-blockers that target only certain beta-adrenergic receptor subtypes, allowing for more precise manipulation of the sympathetic nervous system.

Synthesis Methods

1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol is synthesized by reacting 1-(2,4-dichlorophenoxy)-3-chloropropane-2-ol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale.

Scientific Research Applications

1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been extensively studied for its scientific research applications. One of the most significant applications of this compound is its use in the field of neuroscience. This compound has been shown to have anxiolytic and memory-blocking effects, making it a useful tool for studying the neural mechanisms underlying fear and memory. Additionally, this compound has been used in studies investigating the role of the sympathetic nervous system in regulating emotional responses.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c13-9-1-2-12(11(14)5-9)18-7-10(17)6-16-4-3-15-8-16/h1-5,8,10,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWIEMBBXBWFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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